molecular formula C17H14F2N2OS B2943825 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone CAS No. 851864-02-3

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone

Cat. No. B2943825
CAS RN: 851864-02-3
M. Wt: 332.37
InChI Key: DRRPHSIVAZTANT-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of imidazoles, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis Techniques : Research has led to the development of facile and convenient synthesis methods for derivatives incorporating thiophene moieties, which are structurally related to the compound . These methods allow for the creation of a range of derivatives that could have varied applications, including in materials science and pharmaceuticals (Mabkhot, Y., Kheder, Nabila Abd Elshafy, & Al-Majid, A., 2010).

  • Crystal Structure Analysis : Studies on crystal structures of V-shaped ligands with N-heterocycles provide insights into the molecular geometry and potential intermolecular interactions of related compounds, which could influence their reactivity and application in catalysis or as building blocks for larger structures (Wang, Gao‐feng et al., 2017).

Biological Applications

  • Antioxidant and Antimicrobial Activities : Some derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, demonstrating potential therapeutic applications. These activities are crucial for developing new drugs and understanding the structural features contributing to biological activity (Bassyouni, F. et al., 2012).

Material Science Applications

  • Development of Polymers : Research into novel poly(amide-ether)s bearing imidazole pendants examines the physical and optical properties of these materials, suggesting applications in the fields of electronics and photonics due to their fluorescence emission and thermal stability (Ghaemy, M. et al., 2013).

Chemotherapeutic Research

  • Tubulin Polymerization Inhibitors : Some conjugates have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the potential for development into chemotherapeutic agents. This research is critical for finding new treatments for cancer (Mullagiri, Kishore et al., 2018).

properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c18-13-7-4-8-14(19)15(13)16(22)21-10-9-20-17(21)23-11-12-5-2-1-3-6-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRPHSIVAZTANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328386
Record name (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,6-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone

CAS RN

851864-02-3
Record name (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,6-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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